molecular formula C16H14 B075243 3,6-Dimethylphenanthrene CAS No. 1576-67-6

3,6-Dimethylphenanthrene

Cat. No. B075243
CAS RN: 1576-67-6
M. Wt: 206.28 g/mol
InChI Key: OMIBPZBOAJFEJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-dimethylphenanthrenes involves novel strategies such as the deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide and furan/dimethyl-1-naphthyne cycloaddition reactions (Kee-Yong Jung & M. Koreeda*, 1989). This approach provides an efficient pathway to synthesize not only 3,6-dimethylphenanthrenes but also its regioisomers.

Molecular Structure Analysis

The molecular structure of 3,6-dimethylphenanthrenes and similar compounds has been extensively studied, revealing details about steric strain and its impact on tumorigenicity. The crystal structure analysis of 3,6-dimethylcholanthrene, for example, shows significant distortion due to the presence of methyl substituents, influencing the molecule's biological activity (D. W. Jones & J. Shaw, 1989).

Chemical Reactions and Properties

Chemical reactions of 3,6-dimethylphenanthrene, including its utilization as a carbon and energy source by specific bacterial strains, showcase the compound's biodegradability and interaction with the environment. Sphingomonas sp. can utilize 3,6-dimethylphenanthrene, transforming it through various metabolic pathways, indicating the compound's chemical reactivity and potential for environmental remediation (J. Sabaté, M. Viñas, J. Bayona, & A. Solanas, 2003).

Physical Properties Analysis

The physical properties of 3,6-dimethylphenanthrene, including its vibrational modes and spectroscopic characteristics, have been thoroughly investigated. Research utilizing FT-IR, FT-Raman, Mass, and NMR spectroscopy provides insights into the compound's altered geometrical parameters and electronic properties, enhancing our understanding of its stability and reactivity (M. M. Ali, G. George, S. Ramalingam, S. Periandy., & V. Gokulakrishnan, 2015).

Chemical Properties Analysis

The chemical properties of 3,6-dimethylphenanthrene, such as its reactivity towards radical-initiated autoxidations, highlight its role as a potent antioxidant. This aspect is particularly relevant in the synthesis and study of compounds with antioxidant properties, underscoring the compound's potential in the development of new materials and drugs (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).

Scientific Research Applications

  • Bioremediation of Contaminated Soils : A study by Sabaté, Viñas, Bayona, & Solanas (2003) reported the isolation of a bacterial strain, Sphingomonas sp. JS1, that utilizes 3,6-Dimethylphenanthrene as its sole carbon source. This strain can degrade various polycyclic aromatic hydrocarbons, indicating its potential use in bioremediation of creosote-contaminated soils.

  • Chemical Analysis and Spectroscopy Studies : Ali, George, Ramalingam, Periandy, & Gokulakrishnan (2015) conducted a study on 3,6-Dimethylphenanthrene's vibrational properties, utilizing techniques like FT-IR, FT-Raman, and NMR spectroscopy. This research contributes to understanding the chemical and physical properties of the compound, which is significant in pharmaceutical applications.

  • Cancer Research : LaVoie, Bedenko, Tulley-Freiler, & Hoffmann (1982) investigated 3,6-Dimethylphenanthrene's tumor-initiating activity in mouse skin. Their findings support the theory that certain structural requirements in methylated polynuclear aromatic hydrocarbons favor carcinogenic activity.

  • Ecotoxicology : Rhodes, Farwell, Hewitt, MacKinnon, & Dixon (2005) studied the effects of 3,6-Dimethylphenanthrene on embryonic development in Japanese medaka. This research highlights the potential ecological impacts of this compound in aquatic environments.

  • Synthesis and Chemical Reactions : Jung & Koreeda (1989) described a method for synthesizing 3,6-Dimethylphenanthrene and related compounds. This synthesis is crucial for further chemical and pharmaceutical studies.

  • Antiviral Research : A study by Carr et al. (1976) identified 3,6-Dimethylphenanthrene derivatives as a new class of antiviral agents, demonstrating the potential pharmaceutical applications of the compound.

Safety And Hazards

3,6-Dimethylphenanthrene can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

The future directions of 3,6-Dimethylphenanthrene research could involve further exploration of its biodegradation by various bacterial strains . This could potentially lead to new methods for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons.

properties

IUPAC Name

3,6-dimethylphenanthrene
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InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C
Source PubChem
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Molecular Formula

C16H14
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DSSTOX Substance ID

DTXSID9052682
Record name 3,6-Dimethylphenanthrene
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Molecular Weight

206.28 g/mol
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Physical Description

White needles; [TCI America MSDS]
Record name 3,6-Dimethylphenanthrene
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Vapor Pressure

0.0000182 [mmHg]
Record name 3,6-Dimethylphenanthrene
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Product Name

3,6-Dimethylphenanthrene

CAS RN

1576-67-6
Record name 3,6-Dimethylphenanthrene
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Record name 3,6-DIMETHYLPHENANTHRENE
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Record name 3,6-Dimethylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
MM Ali, G George, S Ramalingam, S Periandy… - Journal of Molecular …, 2015 - Elsevier
In this research work, in order to the vibrational, physical and chemical properties, a thorough investigation has been made by recording FT-IR, FT-Raman, Mass and 13 C and 1 H NMR …
Number of citations: 5 www.sciencedirect.com
Y Sun, CA Miller III, TE Wiese… - … toxicology and chemistry, 2014 - Wiley Online Library
Alkylated polycyclic aromatic hydrocarbons (APAHs) are abundant in petroleum, but data regarding their toxicological properties are limited. A survey of all monomethylated …
Number of citations: 48 setac.onlinelibrary.wiley.com
BA Benner, SA Wise, LA Currie… - … science & technology, 1995 - ACS Publications
Introduction Source apportionment of the organic fraction of air particulate matter (PM) has been a continuing challenge for years. Problems in establishing unique organic “tracer” …
Number of citations: 210 pubs.acs.org
EJ LaVoie, V Bedenko, L Tulley-Freller, D Hoffmann - Cancer Research, 1982 - AACR
The tumor-initiating activity of several polymethylated phenanthrenes was determined in mouse skin. Among the compounds assayed were 1,4-, 1,9-, 2,7-, 3,6-, 4,5-, 4,9-, and 4,10-…
Number of citations: 38 aacrjournals.org
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
The mutagenicity, in vitro metabolism, and tumor-initiating activity of methylphenanthrenes were evaluated. The only monomethyl isomers which were mutagenic toward Salmonella …
Number of citations: 94 aacrjournals.org
SL Baldwin, RG Baughman - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
In each structure the asymmetric unit consists of two molecules whose parallel rings are at van der Waals distances and stack, alternately, along the a axis for (I) and along the n-glide …
Number of citations: 12 scripts.iucr.org
P Das, E Arunan, PK Das - The Journal of Physical Chemistry A, 2012 - ACS Publications
Infrared spectra of atmospherically and astronomically important dimethylphenanthrenes (DMPs), namely 1,9-DMP, 2,4-DMP, and 3,9-DMP, were recorded in the gas phase from 400 to …
Number of citations: 5 pubs.acs.org
H Zhang, W Chen, X Zhang, F Wu, JC White… - Journal of environmental …, 2018 - Elsevier
Carbon nanomaterials (CNMs) are increasingly released to the terrestrial system, but information on their environmental fate and risk is rather limited. Fullerenes (C 60 ) and two multi-…
Number of citations: 5 www.sciencedirect.com
L Luo, Z Xiao, X Zhou, L Yang, S Luo, C Zhao, T Luan - Water Research, 2020 - Elsevier
Alkylated polycyclic aromatic hydrocarbons (APAHs) are the main components of polycyclic aromatic hydrocarbons (PAHs) in petroleum-contaminated waters. In our study, three kinds …
Number of citations: 6 www.sciencedirect.com
G Grimmer, H Böhnke - Journal of the Association of Official …, 1975 - academic.oup.com
A method is described for the determination of polycyclic aromatic hydrocarbons (PAHs) with 3–7 rings in (I) meat, poultry, fish, and yeast; and (II) oils and fats. The extraction of PAHs …
Number of citations: 278 academic.oup.com

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